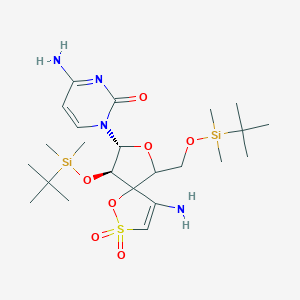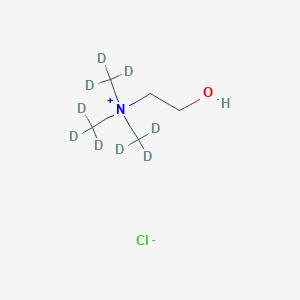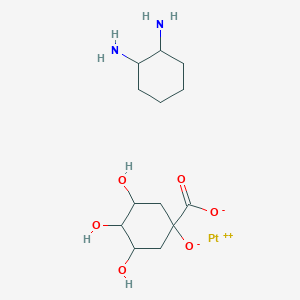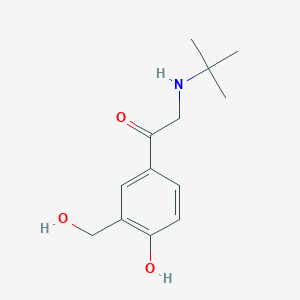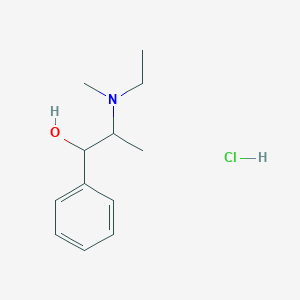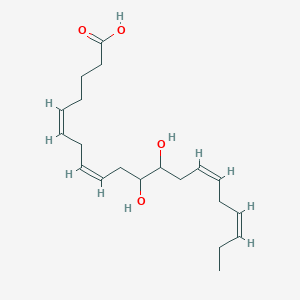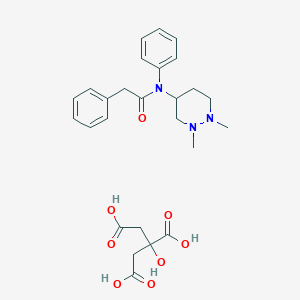
Benzeneacetamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzeneacetamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as HDP-CDCA and has been studied for its potential therapeutic applications.
作用機序
HDP-CDCA exerts its therapeutic effects through multiple mechanisms of action. It has been shown to activate the farnesoid X receptor (FXR), a nuclear receptor that plays a key role in regulating bile acid metabolism and liver function. Activation of FXR by HDP-CDCA can lead to the inhibition of liver fibrosis and the promotion of liver regeneration. HDP-CDCA has also been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in the development of liver cancer.
生化学的および生理学的効果
HDP-CDCA has been shown to have a range of biochemical and physiological effects. It can reduce liver inflammation and fibrosis, improve liver function, and inhibit the growth of liver cancer cells. It has also been shown to reduce lipid accumulation in the liver and improve insulin sensitivity in animal models of non-alcoholic fatty liver disease.
実験室実験の利点と制限
One advantage of using HDP-CDCA in lab experiments is its high purity and stability. It is also readily available and can be synthesized in large quantities. However, one limitation is that it can be expensive to produce, which may limit its use in certain experiments. Additionally, more research is needed to fully understand the safety and toxicity of HDP-CDCA.
将来の方向性
There are several potential future directions for research on HDP-CDCA. One area of interest is its potential use in the treatment of liver cancer. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in human clinical trials. Additionally, HDP-CDCA may have potential applications in the treatment of other diseases, such as inflammatory bowel disease and diabetes. Further research is needed to explore these possibilities.
Conclusion:
HDP-CDCA is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-fibrotic, and anti-cancer effects in the liver. While more research is needed to fully understand its safety and efficacy, HDP-CDCA has the potential to be a valuable tool in the treatment of liver diseases and other conditions.
合成法
HDP-CDCA is synthesized through a multi-step process, starting with the reaction of hexahydro-1,2-dimethyl-4-pyridazinylamine with benzeneacetamide. The resulting product is then reacted with 2-hydroxy-1,2,3-propanetricarboxylic acid to produce HDP-CDCA. The synthesis method has been optimized to ensure high yield and purity of the final product.
科学的研究の応用
HDP-CDCA has been studied for its potential therapeutic applications in various diseases, including liver fibrosis, non-alcoholic fatty liver disease, and hepatocellular carcinoma. Studies have shown that HDP-CDCA can inhibit the proliferation of liver cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and anti-fibrotic effects in the liver.
特性
CAS番号 |
149997-05-7 |
|---|---|
製品名 |
Benzeneacetamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate |
分子式 |
C26H33N3O8 |
分子量 |
515.6 g/mol |
IUPAC名 |
N-(1,2-dimethyldiazinan-4-yl)-N,2-diphenylacetamide;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C20H25N3O.C6H8O7/c1-21-14-13-19(16-22(21)2)23(18-11-7-4-8-12-18)20(24)15-17-9-5-3-6-10-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-12,19H,13-16H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChIキー |
UFDPCCWLSFEGHP-UHFFFAOYSA-N |
SMILES |
CN1CCC(CN1C)N(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
正規SMILES |
CN1CCC(CN1C)N(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
同義語 |
N-(1,2-dimethyldiazinan-4-yl)-N,2-diphenyl-acetamide, 2-hydroxypropane -1,2,3-tricarboxylic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



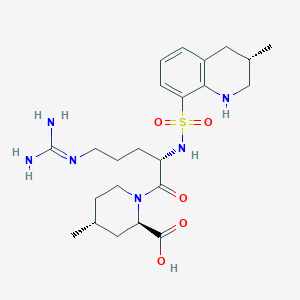

![(3aR)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B130677.png)
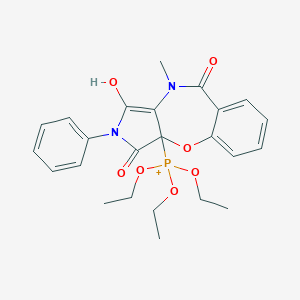
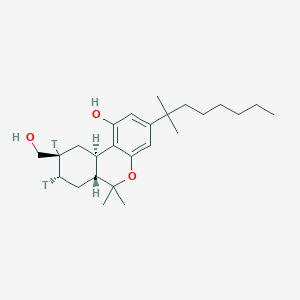
![2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B130682.png)
![(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B130689.png)
